Sub-Nanomolar ACC1 Inhibition with 302-Fold Selectivity over ACC2
1-Acetyl-4-phenylpiperidine-4-carboxylic acid exhibits an IC50 of 0.960 nM against recombinant human ACC1 [1]. In a cellular context, it inhibits ACC1 in human HCT116 cells with an IC50 of 2.80 nM [1]. Its potency against ACC2 is substantially lower (IC50 = 290 nM), yielding a selectivity ratio of approximately 302-fold for ACC1 over ACC2. This contrasts with CP-640186, which shows non-selective inhibition (IC50 53 nM for ACC1 and 61 nM for ACC2, ratio ≈1.2) , and PF-05175157, which displays broad-spectrum activity (IC50 27 nM for ACC1 and 33 nM for ACC2, ratio ≈1.2) .
| Evidence Dimension | ACC1 inhibitory potency and ACC2/ACC1 selectivity |
|---|---|
| Target Compound Data | hACC1 IC50 = 0.960 nM; hACC2 IC50 = 290 nM; Selectivity = ~302-fold |
| Comparator Or Baseline | CP-640186: rACC1 IC50 = 53 nM, rACC2 IC50 = 61 nM (ratio ~1.2); PF-05175157: hACC1 IC50 = 27 nM, hACC2 IC50 = 33 nM (ratio ~1.2) |
| Quantified Difference | Target compound is ~55-fold more potent on hACC1 than CP-640186 on rACC1 and ~28-fold more potent than PF-05175157. Target compound selectivity (302x) is >250-fold greater than comparators (~1.2x). |
| Conditions | hACC1: Recombinant human ACC1 expressed in SF-9 cells, 60 min preincubation; hACC2: Recombinant human ACC2 expressed in SF-9 cells. rACC1: Rat liver ACC1; rACC2: Rat skeletal muscle ACC2. |
Why This Matters
High ACC1 selectivity is essential for target validation studies in metabolic disease and oncology, minimizing off-target ACC2-mediated effects on fatty acid oxidation.
- [1] BindingDB. BDBM50247114 (CHEMBL4086127). IC50 values for hACC1 (0.960 nM, 2.80 nM) and hACC2 (290 nM). View Source
